3-(2-Methylthioethoxy)benzaldehyde
Description
3-(2-Methylthioethoxy)benzaldehyde is a benzaldehyde derivative featuring a 2-methylthioethoxy substituent at the 3-position of the aromatic ring. The compound’s structure comprises a benzaldehyde core (C₆H₅CHO) modified by an ether-linked methylthioethyl group (–O–CH₂CH₂–S–CH₃). This sulfur-containing substituent introduces unique electronic and steric properties, distinguishing it from oxygen-based analogs. The thioether group enhances lipophilicity and may influence biological interactions, such as membrane permeability or enzyme binding.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(2-methylsulfanylethoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O2S/c1-13-6-5-12-10-4-2-3-9(7-10)8-11/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
SEBRFEYZZGADFO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCOC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(2-Methylthioethoxy)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity and Solubility
- Thioether vs. Oxygen Ethers : The methylthioethoxy group in the target compound increases lipophilicity (higher logP) compared to oxygen-based analogs like 3-[(2-Methoxyethoxy)methoxy]benzaldehyde. Sulfur’s polarizability may enhance interactions with hydrophobic biological targets .
- Electron-Withdrawing Groups : The trifluoromethoxy group in 3-(Trifluoromethoxy)benzaldehyde strongly withdraws electrons, making the aldehyde more electrophilic and reactive in nucleophilic additions compared to the electron-donating thioether group .
Synthetic Accessibility High-Yield Routes: Compounds with polyether chains (e.g., 3-[(2-Methoxyethoxy)methoxy]benzaldehyde) are synthesized with yields up to 91% via stepwise alkylation, while thioether-containing analogs may require thiol intermediates or Mitsunobu reactions . Challenges with Bulky Groups: Introducing naphthylmethoxy substituents (as in 3-(Naphth-2-ylmethoxy)benzaldehyde) demands rigorous purification due to steric hindrance, unlike the more flexible methylthioethoxy group .
Agrochemical Relevance: 3-(Trifluoromethoxy)benzaldehyde is a key intermediate in pesticides, leveraging the stability of the CF₃ group. The methylthioethoxy group’s sulfur atom could similarly enhance fungicidal or herbicidal activity . Drug Delivery: Polyether-substituted benzaldehydes are used in prodrugs due to their water solubility, whereas the thioether group in the target compound might improve blood-brain barrier penetration .
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